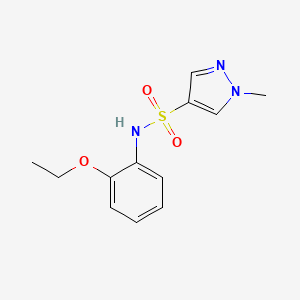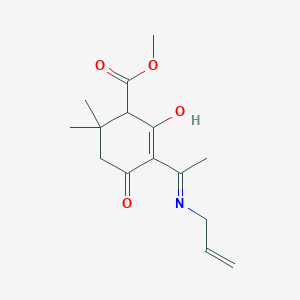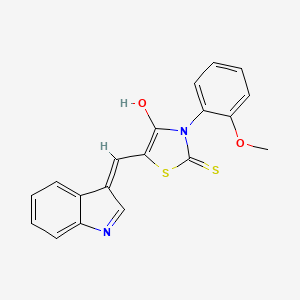
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene
Overview
Description
The compound “3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole” seems to be a complex organic compound. It is composed of a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with two methyl groups at the 3 and 5 positions . Additionally, it has a diazenyl group attached to the 4 position, which is further connected to a nitrophenyl group .
Synthesis Analysis
While specific synthesis methods for “3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole” were not found, the synthesis of similar compounds has been reported. For instance, 3,5-dimethylpyrazole can be synthesized through the condensation of acetylacetone and hydrazine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazole ring, which is a five-membered ring with two nitrogen atoms, would form the core of the molecule . The diazenyl group would likely contribute to the polarity of the molecule, and the nitrophenyl group would likely have a significant impact on the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of “3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Molecular Structure and Crystallography
- The molecular structures of certain pyrazole derivatives, including a related compound, exhibit nonplanar configurations with varied dihedral angles. These structures are characterized by weak intermolecular interactions such as C-H...O and π-π interactions, revealing insights into the compound's structural stability and potential applications in crystallography (Bustos et al., 2015).
Synthetic Chemistry
- Pyrazole derivatives, including those closely related to 3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole, are synthesized through reactions involving β-diketohydrazones and substituted arylhydrazines. These compounds have potential applications in the development of new synthetic methodologies (Bustos et al., 2009).
Materials Science and Coordination Chemistry
- Compounds like 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole are part of a class of helically twisted synthetic organic molecules. Their derivatives form square planar complexes with metals like Pd(II), indicating potential applications in materials science and coordination chemistry (Drew et al., 2007).
Dye Synthesis and Spectroscopy
- Azo dyes derived from pyrazole compounds, including 3,5-dimethyl variants, are synthesized and characterized for their spectroscopic properties. These dyes have potential applications in colorimetry and the development of new materials with specific absorption properties (Atay et al., 2017).
Computational Chemistry and Spectral Analysis
- Pyrazole derivatives, such as 3,5-dimethyl variants, are studied using density functional theory (DFT) to understand their structural and spectral characteristics. These studies contribute to computational chemistry and help in predicting the behavior of these compounds under different conditions (Ibnaouf et al., 2019).
Electrochemical Behavior
- Arylazapyrazole derivatives, including 3,5-dimethyl variants, show specific electrochemical behaviors, which are crucial in developing new electrochemical sensors or materials for electronic applications (Arshad et al., 2017).
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-nitrophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7-11(8(2)13-12-7)15-14-9-4-3-5-10(6-9)16(17)18/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFABUVMASIDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N=NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazol-4-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B6105409.png)
![N-[4-(2,2-diphenylpropanoylamino)phenyl]butanamide](/img/structure/B6105416.png)
![ethyl 4-[7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate](/img/structure/B6105417.png)


![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6105455.png)
![N-(4-acetylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6105457.png)
![2-phenyl-N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6105469.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6105477.png)
![N-[(E)-3-(3-bromoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B6105483.png)

![5-(2-chlorophenyl)-2-(4-methylpiperidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6105498.png)
![2-[1-[(4-chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B6105504.png)

